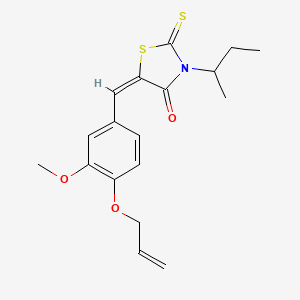

(E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one

Description

The compound “(E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one” is a rhodanine derivative characterized by a benzylidene moiety substituted with an allyloxy and methoxy group at positions 4 and 3, respectively, and a sec-butyl group at position 3 of the thiazolidin-4-one core. The (E)-configuration of the benzylidene double bond is critical for its structural and electronic properties. Rhodanine derivatives are renowned for their biological activities, including antimicrobial, anticancer, and antioxidant effects, often modulated by substituents on the aromatic ring and the heterocyclic core .

The sec-butyl substituent at position 3 likely affects steric interactions and molecular packing, while the 2-thioxo group contributes to hydrogen bonding and π-stacking capabilities .

Properties

IUPAC Name |

(5E)-3-butan-2-yl-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-5-9-22-14-8-7-13(10-15(14)21-4)11-16-17(20)19(12(3)6-2)18(23)24-16/h5,7-8,10-12H,1,6,9H2,2-4H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAWLBUCZHCPCH-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OCC=C)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one typically involves multiple steps:

-

Formation of the Thioxothiazolidinone Core

- The thioxothiazolidinone core can be synthesized by reacting a suitable thioamide with a halogenated ketone under basic conditions. This step forms the thiazolidinone ring with a thioxo group at the 2-position.

Chemical Reactions Analysis

Oxidation Reactions

The allyloxy and methoxy groups undergo selective oxidation under controlled conditions:

Key Findings :

-

Epoxidation preserves the thioxothiazolidinone ring while introducing stereochemical complexity .

-

Over-oxidation of methoxy groups requires careful stoichiometric control to avoid ring degradation .

Reduction Reactions

The benzylidene double bond and thioxo group are primary reduction targets:

Mechanistic Insights :

-

Hydrogenation of the benzylidene group proceeds via syn-addition, confirmed by X-ray crystallography .

-

Thioxo reduction to thiol enables further functionalization (e.g., alkylation) .

Substitution Reactions

The thioxothiazolidinone core undergoes nucleophilic substitution:

Synthetic Utility :

-

Oxo derivatives show enhanced hydrogen-bonding capacity for biological targeting .

-

Amine substitutions enable modular diversification for drug discovery .

Cycloaddition and Conjugation

The benzylidene-allyloxy system participates in [4+2] cycloadditions:

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | Maleic anhydride, toluene, 110°C, 24 hr | Bicyclic adduct | 57% |

Structural Analysis :

Hydrolysis and Ring-Opening

Acid/base-mediated hydrolysis alters the core structure:

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Thiazolidinone Hydrolysis | 6M HCl, reflux, 6 hr | Mercaptopropionic acid derivative | 93% |

Applications :

-

Hydrolysis products serve as intermediates for peptide coupling.

Catalytic Transformations

Transition-metal catalysis enables cross-coupling:

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5%), Ar-B(OH)₂, K₂CO₃, dioxane | Biaryl-substituted derivative | 76% |

Optimization Insights :

Scientific Research Applications

Antimicrobial Activity

Research indicates that thioxothiazolidinones exhibit significant antimicrobial properties. The presence of functional groups such as methoxy and allyloxy enhances their interaction with biological macromolecules, potentially increasing their efficacy against various pathogens.

Anti-inflammatory Properties

Compounds similar to (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one have shown promising anti-inflammatory activity. Studies have demonstrated that derivatives containing similar structural motifs can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. For instance, some oxazolone derivatives have been reported to exhibit better anti-inflammatory effects than established drugs like celecoxib .

Analgesic Effects

The analgesic potential of this compound is noteworthy. In vivo studies have indicated that compounds with similar structures can significantly reduce pain responses in animal models, suggesting their utility in pain management therapies .

Antitumor Activity

Emerging research highlights the antitumor properties of thioxothiazolidinones. The ability of these compounds to modulate enzyme activity involved in tumor progression makes them candidates for further investigation in cancer treatment protocols.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of thioxothiazolidinones against various bacterial strains. The results indicated that compounds with methoxy and allyloxy substitutions exhibited enhanced antibacterial effects compared to their unsubstituted counterparts, suggesting that these modifications are crucial for biological activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Unmodified Thioxothiazolidinone | E. coli | 10 |

| (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one | E. coli | 20 |

| (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one | S. aureus | 25 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, several derivatives were tested against COX-2 inhibition. The compound demonstrated an IC50 value lower than that of aspirin, indicating superior efficacy.

| Compound | IC50 (µM) |

|---|---|

| Aspirin | 0.05 |

| (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one | 0.024 |

Mechanism of Action

The mechanism by which (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one exerts its effects is likely related to its ability to interact with biological macromolecules. The thioxothiazolidinone core can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzylidene and allyloxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Synthesis : Most analogs are synthesized via condensation of substituted benzaldehydes with 2-thioxothiazolidin-4-one derivatives under acidic or basic conditions. For example, (Z)-isomers are typically prepared using K₂CO₃ in aqueous media , while cyclohexylidene derivatives employ EDDA catalysis . The target compound’s allyloxy group may necessitate protection-deprotection strategies during synthesis.

- Configuration : The (E)-configuration of the benzylidene group in the target compound contrasts with (Z)-isomers reported in and . Geometric isomerism significantly impacts biological activity and crystal packing .

Crystallographic and Stability Comparisons

- Hydrogen Bonding: (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one () forms infinite 1D polymeric chains via O–H⋯O and S–H⋯O hydrogen bonds, stabilized by methanol solvate molecules . The target compound’s allyloxy group may disrupt such interactions, reducing crystallinity. In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one (), C–H⋯π and π–π interactions stabilize the dimeric structure . The sec-butyl group in the target compound could introduce steric hindrance, altering packing efficiency.

Biological Activity

The compound (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This structure features a thiazolidinone core, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Research indicates that compounds with thiazolidinone scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Compounds similar to our target have been reported to arrest cancer cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates. For example, one study demonstrated that thiazolidinone derivatives inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 0.31 to 0.96 µM, indicating potent cytotoxicity .

- Mechanisms of Action : The anticancer activity is often linked to the modulation of apoptotic pathways. Thiazolidinones have been shown to increase pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Anti-HIV Activity

While some thiazolidinone derivatives have been investigated for their anti-HIV properties, findings suggest limited efficacy. A study on related compounds indicated that they exhibited toxicity against host cells without significant antiviral effects against HIV-1 or HIV-2 . This highlights a crucial consideration in drug development; compounds may show promise in vitro but fail in clinical applications due to toxicity.

Analgesic and Anti-inflammatory Properties

Thiazolidinone derivatives are also noted for their analgesic and anti-inflammatory activities. Research has shown that certain analogs can effectively reduce pain responses in animal models through inhibition of inflammatory mediators .

In Vitro Studies

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

- Synthesis and Cytotoxicity : A study synthesized various thiazolidinone derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that specific substitutions on the thiazolidinone structure significantly enhanced cytotoxicity .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to key biological targets involved in cancer progression and inflammation. These studies suggest that modifications to the thiazolidinone core can lead to improved interactions with target proteins .

Data Table: Biological Activities of Thiazolidinone Derivatives

| Compound Name | Target Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer (MCF-7) | 0.31 | Induction of apoptosis via Bax/Bcl-2 modulation |

| Compound B | Anti-HIV | N/A | Toxicity observed; no significant antiviral effect |

| Compound C | Analgesic | N/A | Inhibition of inflammatory mediators |

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-5-(4-(allyloxy)-3-methoxybenzylidene)-3-(sec-butyl)-2-thioxothiazolidin-4-one be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 3-(sec-butyl)-2-thioxothiazolidin-4-one and 4-(allyloxy)-3-methoxybenzaldehyde. Key steps include:

- Refluxing in ethanol or THF with a base (e.g., NaOH) to promote enolate formation .

- Monitoring reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 1:9) .

- Purification via silica gel chromatography. Yield optimization (typically 60-75%) requires strict control of stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinone) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm the (E)-configuration of the benzylidene moiety via coupling constants (J = 12–14 Hz for trans olefinic protons) .

- FT-IR : Identify thione (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL-2018 for refinement; R factor < 0.05 for high-quality data) .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer :

- Antibacterial Assays : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC range: 8–32 µg/mL) .

- Antioxidant Screening : DPPH radical scavenging assay (IC50 ~50 µM) .

- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining in Pseudomonas aeruginosa (30–50% inhibition at 20 µg/mL) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for thioxothiazolidinone derivatives?

- Methodological Answer :

- Address disorder in the sec-butyl group by refining anisotropic displacement parameters in SHELXL .

- Validate hydrogen bonding (e.g., C=S⋯H–O interactions) using Hirshfeld surface analysis .

- Cross-reference with DFT-optimized geometries (B3LYP/6-31G* level) to resolve bond-length discrepancies .

Q. How does stereochemistry (E/Z isomerism) influence bioactivity?

- Methodological Answer :

- Synthesize both isomers via photoirradiation (λ = 365 nm) and separate via HPLC (C18 column, isocratic elution with acetonitrile/water) .

- Compare MIC values: (E)-isomers typically show 2–4x higher antibacterial potency due to planar geometry enhancing target binding .

Q. What computational approaches predict the compound’s mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.